Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine is a specialized chemical compound primarily used in the development of targeted protein degradation technologies, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) research. This compound functions as a cereblon ligand, which is integral to the mechanism of action of PROTACs, facilitating the targeted degradation of specific proteins within cells. The structure incorporates an E3 ligase ligand, an alkyl-PEG (polyethylene glycol) linker, and a terminal amine, making it suitable for further chemical modifications and conjugations to other molecules or targets .
Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine is classified under degrader building blocks, which are pivotal in synthesizing cell-permeable degraders. It is produced by several chemical suppliers, including Tocris Bioscience and Bio-Techne, and is available for research purposes. The compound's molecular formula is , with a molecular weight of approximately 438.86 g/mol .
The synthesis of Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine typically involves several key steps:
The synthesis often employs standard organic chemistry techniques such as amide coupling reactions, protecting group strategies, and purification through chromatography .
The molecular structure of Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine can be represented as follows:
Key structural data includes:
Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine participates in various chemical reactions:
These reactions are crucial for developing PROTACs that can selectively degrade target proteins .
The mechanism of action for Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine involves its role as a cereblon ligand in the ubiquitin-proteasome system. Upon binding to cereblon, this compound facilitates the recruitment of specific target proteins to an E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This process allows for selective removal of unwanted or malfunctioning proteins from the cell .
Research indicates that compounds like Thalidomide 4'-oxyacetamide derivatives can effectively modulate protein levels within cells, providing therapeutic benefits in conditions such as cancer and autoimmune diseases .
Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine generally appears as a solid or powder at room temperature with good solubility in polar solvents due to its PEG component.
Key chemical properties include:
Data from supplier specifications indicate a purity level of ≥95%, confirming its suitability for research applications .
Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine has significant applications in scientific research:
Its versatility makes it an essential component in modern biochemical research methodologies aimed at therapeutic advancements .
E3 ubiquitin ligases serve as the catalytic engine of PROTAC-mediated degradation. Among >600 human E3 ligases, cereblon (CRBN) stands out due to its ligandability and central role in immunomodulatory drug (IMiD) pharmacology. Upon PROTAC binding, cereblon forms a complex with DDB1 and CUL4, forming an active E3 ligase complex. This complex then ubiquitinates the target protein bound to the PROTAC's opposite end, marking it for proteasomal destruction [1] [3].
Table 1: Key Properties of Cereblon E3 Ligase Complex
Component | Function | Role in PROTAC Mechanism |
---|---|---|
Cereblon (CRBN) | Substrate receptor | Binds thalidomide-based ligands |
DDB1 | Adaptor protein | Bridges CRBN and CUL4 |
CUL4 | Scaffold protein | Recruits E2 ubiquitin-conjugating enzyme |
Roc1 (Rbx1) | RING finger protein | Catalyzes ubiquitin transfer to substrate |
The efficiency of degradation hinges on the spatial positioning facilitated by the E3 ligase ligand, enabling ubiquitin transfer to lysine residues on the target protein. Thalidomide derivatives, including Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine, optimize this process by providing a high-affinity cereblon-binding moiety adaptable to diverse linkers [1] [4].
Thalidomide's transformation from a withdrawn sedative to a cornerstone of TPD illustrates serendipity meeting rational design. Initial studies revealed that thalidomide and analogs (lenalidomide, pomalidomide) bind cereblon's tri-tryptophan pocket, altering substrate specificity. This redirects the ligase toward neosubstrate degradation (e.g., transcription factors Ikaros and Aiolos in multiple myeloma) [5] [6].
To harness this mechanism for PROTACs, thalidomide required chemical modifications:
Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine represents the culmination of this evolution—a molecule balancing cereblon affinity, linker adaptability, and conjugation readiness [1] [4].
PROTAC efficacy depends critically on the precise integration of three modules: the E3 ligase ligand, linker, and target protein binder. Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine exemplifies this modularity through its optimized structure:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5